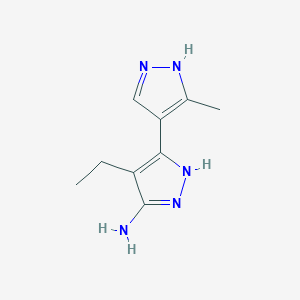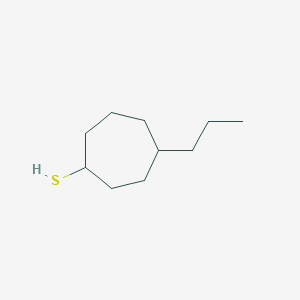
4-Propylcycloheptane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylcycloheptane-1-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound features a seven-membered cycloalkane ring with a propyl group attached to the fourth carbon and a thiol group attached to the first carbon. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcycloheptane-1-thiol can be achieved through several methods:
Via Isothiouronium Salts: This method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol.
Catalytic Preparation Using Hydrogen Sulfide: This method uses hydrogen sulfide gas in the presence of a catalyst to convert an appropriate precursor into the thiol.
Using Thiolacetic Acid/Thioacetates: This involves the reaction of a thioacetate with a base to generate the thiol.
Industrial Production Methods
Industrial production of thiols often involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Propylcycloheptane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Aplicaciones Científicas De Investigación
4-Propylcycloheptane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive thiol group.
Industry: Utilized in the production of polymers, coatings, and adhesives through thiol-based reactions.
Mecanismo De Acción
The mechanism of action of 4-Propylcycloheptane-1-thiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, participate in nucleophilic attacks, and act as a reducing agent. These reactions are crucial in biological systems for maintaining redox balance and facilitating protein folding .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-thiol: A six-membered ring thiol with similar reactivity but different ring strain and steric properties.
Cyclooctane-1-thiol: An eight-membered ring thiol with lower ring strain but higher steric hindrance compared to 4-Propylcycloheptane-1-thiol.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides a balance between ring strain and steric hindrance. The presence of the propyl group also adds to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H20S |
|---|---|
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
4-propylcycloheptane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-2-4-9-5-3-6-10(11)8-7-9/h9-11H,2-8H2,1H3 |
Clave InChI |
KALXBVCCFWLFOT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC(CC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
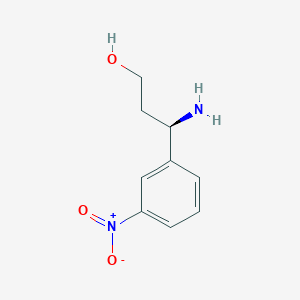

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
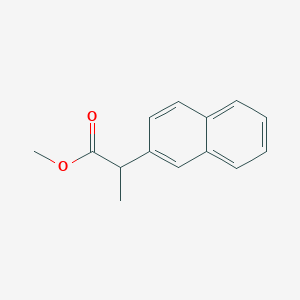

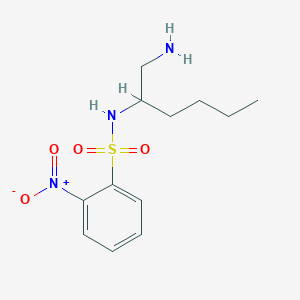
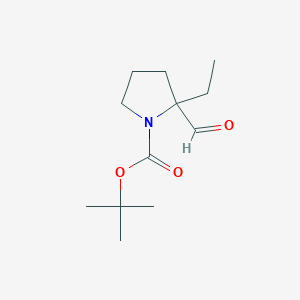
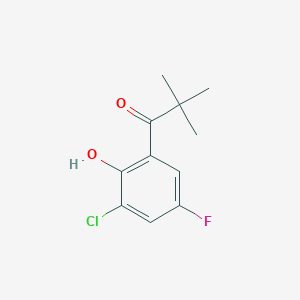
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
